3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of benzyloxy and benzylsulfanyl groups attached to the thiazole ring, along with a carbonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions One common method includes the reaction of 2-aminothiazole with benzyl bromide to introduce the benzylsulfanyl group This is followed by the reaction with benzyloxy chloride to attach the benzyloxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-1,2-thiazole-4-carbonitrile: Lacks the benzylsulfanyl group.
5-(Benzylsulfanyl)-1,2-thiazole-4-carbonitrile: Lacks the benzyloxy group.
3-(Benzyloxy)-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: Contains a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both benzyloxy and benzylsulfanyl groups, which confer distinct chemical and biological properties
Biological Activity
3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions typically starting from easily available precursors. The compound's structure features a thiazole ring with various substituents that contribute to its biological activity. The presence of the benzylsulfanyl group is particularly significant as it enhances the compound's lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, a study indicated that thiazole derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against tested pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
This compound | 50-75 | Staphylococcus aureus |
Other Thiazole Derivatives | 150-200 | Escherichia coli |
Anticonvulsant Activity
Recent research suggests that thiazole-bearing compounds can act as anticonvulsants. In a study involving various thiazolidinone derivatives, it was found that certain structural modifications led to enhanced anticonvulsant activity . The mechanism may involve modulation of neurotransmitter systems or inhibition of specific enzymes related to seizure pathways.
The biological activity of thiazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazoles inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Receptor Interaction : Compounds may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Antioxidant Properties : Some thiazoles exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of thiazole derivatives, including the compound in focus. The results demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of thiazole derivatives in animal models of epilepsy. The study found that certain compounds reduced seizure frequency and severity, suggesting a potential therapeutic application in epilepsy management .
Properties
IUPAC Name |
5-benzylsulfanyl-3-phenylmethoxy-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c19-11-16-17(21-12-14-7-3-1-4-8-14)20-23-18(16)22-13-15-9-5-2-6-10-15/h1-10H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMSTUDTBRHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NSC(=C2C#N)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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